Rel-squamocin, often referred to simply as squamocin, is a notable compound belonging to the class of acetogenins, which are secondary metabolites primarily derived from plants in the Annonaceae family. This compound exhibits a variety of biological activities, making it a subject of interest in pharmacological and toxicological research.
Squamocin is extracted from the seeds of Annona cherimola, commonly known as cherimoya. The extraction process involves maceration of the dried seeds followed by solvent extraction techniques, primarily using methanol and chloroform, to isolate the active compounds . The seeds of this plant have been recognized for their potential health benefits and bioactive properties.
Squamocin is classified as an annonaceous acetogenin, a subclass of natural products known for their complex structures and significant biological activities. These compounds are characterized by their unique polyhydroxylated structures and are primarily studied for their anticancer and antimicrobial properties .
The synthesis of squamocin can be approached through various methods, including total synthesis and extraction from natural sources. Recent advancements have focused on modular synthesis strategies that allow for the assembly of the compound's structure from simpler precursors.
The total synthesis involves multiple steps, including protection/deprotection strategies, stereoselective reactions, and purification processes that ensure high yields and purity of the final product.
The molecular structure of squamocin features a complex arrangement typical of acetogenins, including multiple hydroxyl groups and a tetrahydrofuran ring system. The detailed structural formula reflects its unique stereochemistry, which is crucial for its biological activity.
Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure .
Squamocin participates in various chemical reactions pertinent to its functionality:
The compound's mode of action involves interactions with cellular components leading to altered gene expression profiles and induction of cell death mechanisms in targeted cells.
The mechanism by which squamocin exerts its biological effects involves several pathways:
Research indicates that squamocin affects key proteins involved in apoptosis, such as aurora B kinase, leading to enhanced cell death in malignant cells.
Relevant analyses confirm these properties through standardized testing methods in chemical laboratories .
Squamocin has garnered attention for its potential applications in:
Rel-squamocin is intrinsically linked to the tropical diversification of the Annonaceae family, one of the most species-rich lineages among the early-diverging magnoliid angiosperms. Recent high-quality genome assemblies, such as that of Annona squamosa (730.4 Mb, assembled into seven pseudochromosomes), provide crucial insights into the evolutionary trajectory enabling acetogenin biosynthesis [1]. Phylogenomic analyses robustly position magnoliids, including the Annonaceae, as sister to the eudicots, suggesting an ancient origin for metabolic pathways potentially giving rise to specialized compounds like acetogenins [1] [8]. Crucially, demographic studies indicate a continuous decline in the effective population size of A. squamosa, which may have influenced the selective retention and refinement of potent defensive metabolites such as rel-squamocin [1].
This compound occurs natively in several commercially and medicinally significant Annona species. Annona squamosa (sugar apple, custard apple) is identified as a primary source, with rel-squamocin detected in biologically relevant concentrations within its seeds and bark [5] [6]. It is also found in closely related species, including A. muricata (soursop) and A. purpurea (cabeza de negro) [6] [9]. The distribution patterns of rel-squamocin and related isomers across these species highlight subtle phytochemical variations shaped by speciation and ecological adaptation within the genus. Rel-squamocin exemplifies the chemical defense strategy prevalent in Annonaceae, likely offering protection against herbivores and pathogens in its native tropical habitats [5] [9].
Table 1: Natural Occurrence of Rel-Squamocin in Key Annonaceae Species
Species | Common Name | Plant Part(s) Containing Rel-Squamocin | Phylogenetic Context |
---|---|---|---|
Annona squamosa | Sugar Apple, Custard Apple | Seeds, Bark | Most widely cultivated Annona; Reference genome available (730.4 Mb, N50 93.2 Mb) [1] [5] |
Annona muricata | Soursop, Guanabana | Seeds, Roots | Closely related to A. squamosa; Source of numerous bioactive acetogenins [4] [9] |
Annona purpurea | Cabeza de Negro, Ilama | Roots | Mexican species; Roots used traditionally; Yields structurally diverse acetogenins [6] |
Annona montana | Mountain Soursop | Seeds, Fruit | Subject of recent chromosome-level genome assembly; Confirms magnoliid position [8] |
Annona cherimola | Cherimoya | Seeds | Commercially important fruit (e.g., PDO "Costa Tropical" Spain); Contains over 40 acetogenins [9] |
Rel-squamocin is definitively classified within the adjacent bis-tetrahydrofuran (bis-THF) α-monohydroxylated subgroup of Annonaceous acetogenins [6] [9]. This classification rests upon its defining structural features: a C32 or C34 linear aliphatic chain incorporating two tetrahydrofuran rings positioned adjacently to each other (the bis-THF core), a single hydroxyl group located alpha to one of the THF rings (α-monohydroxylated), and the signature terminal α,β-unsaturated γ-lactone moiety responsible for crucial biological interactions [6] [9]. The stereochemistry of the THF rings and flanking hydroxyl groups is paramount for bioactivity. Rel-squamocin typically possesses a threo-trans-threo (th/t/th) or threo-trans-erythro (th/t/er) relative configuration across its bis-THF core and adjacent oxygenated carbons, placing it within a specific stereochemical cluster exhibiting potent NADH-ubiquinone oxidoreductase (Complex I) inhibition [6] [9].
Functionally, this structural class is renowned for its exceptional mitochondrial toxicity. Rel-squamocin, like its analogs annopurpuricin A and annonacin, potently inhibits mitochondrial Complex I (NADH:ubiquinone oxidoreductase), disrupting cellular respiration and ATP production [6]. This primary mechanism underpins its observed nanomolar cytotoxicity against a broad spectrum of human cancer cell lines [6] [9]. Structure-activity relationship (SAR) studies consistently demonstrate that the bis-THF core flanked by hydroxyl groups, combined with the electrophilic Michael acceptor capability of the lactone, creates an optimal pharmacophore for targeting Complex I [6] [9]. Minor stereochemical variations, such as the configuration of the α-hydroxyl (e.g., erythro vs. threo) or the relative stereochemistry within the THF rings, can significantly modulate potency and target affinity, highlighting the precision of its structure [9]. The lipophilic nature conferred by the long aliphatic chain facilitates cellular membrane penetration, enabling intracellular access to its mitochondrial target [2] [6].
Table 2: Structural Classification and Key Features of Rel-Squamocin Among Acetogenins
Structural Feature | Rel-Squamocin Characteristic | Functional Significance | Representative Analogues |
---|---|---|---|
Core Type | Adjacent Bis-THF | Provides rigidity and critical binding motif for Complex I inhibition [6] | Annopurpuricin A, Annonacin, Squamocin |
Hydroxylation Pattern | α-Monohydroxylated | Single OH alpha to THF; Influences hydrogen bonding with target and overall polarity [9] | Annopurpuricin A, Squamocin |
Relative THF Configuration | threo-trans-threo (th/t/th) or threo-trans-erythro (th/t/er) | Critical determinant of potency and specificity for Complex I binding pocket [6] [9] | Annonacin (th/t/th), Annonacin-A (th/t/er) |
γ-Lactone Type | Type A (Classical α,β-unsaturated) | Acts as Michael acceptor; Essential for irreversible inhibition and cytotoxicity [2] [9] | Most acetogenins (e.g., Annonacin, Bullatacin) |
Aliphatic Chain Length | Typically C32 or C34 | Balances lipophilicity (membrane penetration) and spatial reach for target interaction [6] | Variable across acetogenins |
Key Bioactivity (Primary) | Potent Complex I Inhibitor | Disrupts mitochondrial electron transport chain → ↓ ATP, ↑ ROS → Apoptosis/Cell Death [6] | All potent cytotoxic acetogenins |
Typical Cytotoxicity (GI₅₀) | Low nanomolar to sub-nanomolar range | Reflects extremely high potency against various tumor cell lines [6] [9] | Annopurpuricin A (HeLa: <1 nM) [6] |
The biosynthesis of rel-squamocin is a quintessential example of plant polyketide metabolism, initiated from primary fatty acid building blocks. The pathway commences with the condensation of acetyl-CoA and malonyl-CoA units, catalyzed by polyketide synthase (PKS) enzymes, to form a long-chain poly-β-keto intermediate [2] [7] [10]. This linear precursor undergoes a series of precisely orchestrated enzymatic modifications to yield the mature acetogenin structure. Key steps include:
The biosynthesis occurs in specific tissue compartments, potentially associated with the endoplasmic reticulum or specialized vesicles, before the lipophilic rel-squamocin is transported and stored in seeds and bark [5] [10]. Gene family analyses within Annona genomes, such as A. squamosa and A. montana, reveal expansions in oxidoreductases, PKS-associated genes, and cytochrome P450s, providing the genetic foundation for this complex pathway [1] [7] [8]. The pathway is integrated within the broader secondary metabolic network, drawing precursors (acetyl-CoA, malonyl-CoA) from primary metabolism (glycolysis, fatty acid biosynthesis) and potentially being regulated by environmental cues and developmental signals through transcription factors (e.g., bHLH, MYB) and epigenetic mechanisms modulating the expression of biosynthetic genes [7] [10].
Table 3: Key Enzymatic Steps in the Proposed Biosynthetic Pathway of Bis-THF Acetogenins like Rel-Squamocin
Biosynthetic Stage | Enzyme Type(s) Involved | Chemical Transformation | Precursor/Intermediate | Product/Intermediate |
---|---|---|---|---|
Chain Initiation & Elongation | Polyketide Synthase (PKS) | Iterative condensation of Malonyl-CoA with Acetyl-CoA starter (or other starter units) | Acetyl-CoA, Malonyl-CoA | Poly-β-ketoacyl chain (C32-C34) |
Early Reduction/Modification | Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) | Reduction of keto groups, Dehydration to form enoyl intermediates, Reduction of double bonds | Poly-β-ketoacyl chain | Partially reduced polyketide chain with OH, =, -CH₂- |
Oxygenation & Cyclization | Cytochrome P450 Monooxygenase (CYP), Epoxide Hydrolase | Epoxidation of specific double bonds; Intramolecular epoxide opening by vicinal OH | Polyene with specific diol motifs | Bis-THF ring system (e.g., th/t/th) |
Terminal Lactone Formation | Baeyer-Villiger Monooxygenase (BVMO), Dehydrogenase | Oxidation of terminal ketone to ester; Dehydration | ω-Hydroxy fatty acid or derivative | α,β-Unsaturated γ-lactone |
Specific Hydroxylation | Cytochrome P450 Monooxygenase (CYP) | Regio- and stereospecific hydroxylation alpha to THF ring | Bis-THF acetogenin precursor | α-Monohydroxylated bis-THF acetogenin (e.g., Rel-squamocin) |
Storage/Compartmentalization | Transporters (e.g., ABC transporters) | Transport to storage sites (vacuoles, resin ducts, seeds) | Mature Acetogenin | Sequestration in seeds, bark, roots |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1